Diethylsulfamoyl chloride
Description
Chemical Classification and Nomenclature
Diethylsulfamoyl chloride (CAS 20588-68-5) is an organosulfur compound belonging to the sulfamoyl chloride family. Its molecular formula is $$ \text{C}4\text{H}{10}\text{ClNO}2\text{S} $$, with a molecular weight of 171.65 g/mol. The IUPAC name, *N,N-diethylsulfamoyl chloride*, reflects its structure: a sulfamoyl group ($$ \text{SO}2\text{N} $$) bonded to two ethyl groups and one chlorine atom. The compound is structurally related to dimethylsulfamoyl chloride ($$ \text{C}2\text{H}6\text{ClNO}_2\text{S} $$), where methyl groups replace the ethyl substituents.
Table 1: Comparative Properties of Sulfamoyl Chlorides
The compound’s reactivity stems from the electrophilic sulfonyl chloride group ($$ \text{SO}_2\text{Cl} $$), which participates in nucleophilic substitution reactions.
Historical Development of Sulfamoyl Chlorides
Sulfamoyl chlorides emerged as critical intermediates in the 20th century, coinciding with the rise of sulfonamide-based pharmaceuticals. Early synthetic routes involved reacting amines with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$). For example, benzenesulfonyl chloride, a precursor to sulfonamide antibiotics, was produced via sulfonation of benzene followed by chlorination.
This compound’s development paralleled advances in organosulfur chemistry. Studies in the 1990s explored its mechanistic behavior, such as elimination pathways during reactions with anilines. The compound’s stability under varying conditions (e.g., solvent polarity) was later characterized, enabling its use in complex syntheses.
Position of this compound in Organosulfur Chemistry
Organosulfur compounds are classified into sulfoxides, sulfones, sulfinic acids, and sulfonyl halides. This compound falls under sulfonyl halides, specifically sulfamoyl chlorides, which are distinguished by the $$ \text{SO}_2\text{N} $$ moiety. Its reactivity is influenced by the electron-withdrawing sulfonyl group and the steric effects of the ethyl substituents. Compared to aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride), this compound exhibits slower reaction kinetics due to reduced electrophilicity at the sulfur center.
Significance in Chemical Research and Industry
This compound is pivotal in synthesizing sulfonamides, a class of compounds with broad applications:
Table 2: Applications in Research and Industry
In medicinal chemistry, it enables the synthesis of N,N-diethylsulfonamides, which are explored for their antitumor and antimicrobial properties. Industrially, it serves as a linchpin in palladium-catalyzed Suzuki–Miyaura couplings, facilitating the construction of complex sulfonamide architectures. Recent advancements, such as photoredox-catalyzed hydrosulfamoylation, leverage its radical reactivity to functionalize alkenes.
Properties
IUPAC Name |
N,N-diethylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYAAZRKZRTLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460102 | |
| Record name | diethylsulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20588-68-5 | |
| Record name | diethylsulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylsulfamoyl chloride | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylsulfamoyl chloride can be synthesized through the reaction of sulfuryl chloride with diethylamine. The reaction is typically carried out in a solvent such as benzene, toluene, chloroform, or methylene chloride. The reaction conditions are maintained at a temperature range of -30°C to +30°C, with an optimal range of -10°C to +20°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of sulfuryl chloride and diethylamine in a controlled environment to ensure high yield and purity. The reaction is performed in a solvent to facilitate the reaction and control the temperature. The process is designed to minimize the release of harmful gases such as hydrogen chloride and sulfur dioxide .
Chemical Reactions Analysis
Types of Reactions
Diethylsulfamoyl chloride undergoes several types of chemical reactions, including:
Hydrolysis: This compound hydrolyzes in the presence of water, forming diethylsulfamic acid and hydrochloric acid.
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Hydrolysis: Diethylsulfamic acid and hydrochloric acid.
Substitution: Sulfonamides and sulfonate esters.
Scientific Research Applications
Medicinal Chemistry
Diethylsulfamoyl chloride is primarily used in medicinal chemistry for the synthesis of sulfonamide antibiotics and other therapeutic agents. The compound's ability to form sulfonamides through nucleophilic substitution reactions with amines is crucial for developing antibacterial and anticancer drugs.
Key Applications:
- Antibacterial Agents: Sulfonamides synthesized from this compound exhibit significant antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Agents: Compounds derived from this compound have been explored for their potential anticancer activities, particularly as inhibitors of key enzymes involved in cancer cell proliferation.
Agrochemicals
In agrochemical applications, this compound is utilized to synthesize herbicides and pesticides. The compound's reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact.
Key Applications:
- Herbicides: Synthesis of novel herbicidal compounds aimed at controlling weed growth while minimizing harm to crops.
- Pesticides: Development of effective pesticides that target specific pests without affecting non-target organisms.
Chemical Reactions Involving this compound
This compound participates in several types of chemical reactions:
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with amines to form sulfonamides | Sulfonamide derivatives |
| Hydrolysis | Hydrolyzes in the presence of water | Diethylsulfamide and hydrochloric acid |
| Redox Reactions | Participates in redox reactions under specific conditions | Sulfonyl radicals |
Case Study: Antibacterial Activity
A study investigated the antibacterial efficacy of sulfonamides synthesized from this compound against various bacterial strains. The results demonstrated that these compounds exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
Findings:
- Minimum Inhibitory Concentrations (MIC) ranged from 6.25 to 100 µg/ml.
- Compounds showed a dose-dependent response, indicating potential for therapeutic use.
Case Study: Anticancer Properties
Research focused on aminotetralin-derived sulfamides synthesized using this compound revealed promising anticancer properties. Molecular docking studies indicated strong binding affinities to target proteins involved in cancer progression.
Findings:
- Compounds demonstrated significant cytotoxicity against cancer cell lines.
- Further development is warranted to explore clinical applications.
Mechanism of Action
The mechanism of action of diethylsulfamoyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, with the sulfur atom being the primary site of attack. The reaction typically proceeds through a nucleophilic substitution mechanism, where the chloride ion is displaced by the nucleophile, forming a new covalent bond .
Comparison with Similar Compounds
Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 20588-68-5 | C₄H₁₀ClNO₂S | 171.52 | Two ethyl groups on nitrogen |
| Dimethylsulfamoyl chloride | 13360-57-1 | C₂H₆ClNO₂S | 143.59 | Two methyl groups on nitrogen |
| Ethyl(methyl)sulfamoyl chloride | 35856-61-2 | C₃H₈ClNO₂S | 157.62 | One ethyl and one methyl group on nitrogen |
Key Observations :
Commercial Availability
Biological Activity
Diethylsulfamoyl chloride is an organosulfur compound with significant applications in medicinal chemistry, particularly in the synthesis of sulfonamides and other biologically active molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
- Chemical Formula : C₄H₁₁ClN₁O₂S
- Molecular Weight : 166.66 g/mol
- Structure : Contains a sulfamoyl group, which is pivotal for its reactivity and biological activity.
This compound primarily functions as a synthetic intermediate in the formation of sulfonamides. Its mechanism involves:
- Generation of Sulfonyl Radicals : Under specific conditions, it can generate sulfonyl radicals that are crucial for subsequent reactions with nucleophiles such as amines and alcohols.
- Biochemical Pathways : It participates in biochemical pathways that lead to the synthesis of various compounds, including acetylcholinesterase inhibitors and anticancer agents.
Antibacterial Properties
This compound is instrumental in synthesizing sulfonamides, which exhibit significant antibacterial activity. Sulfonamides work by inhibiting bacterial folate synthesis, thereby preventing bacterial growth. A study highlighted that compounds derived from this compound showed promising antibacterial effects against various pathogens.
Anticancer Activity
Recent research has focused on the anticancer potential of sulfamide derivatives synthesized from this compound. For instance:
- Study Findings : Compounds synthesized from aminotetralins exhibited cytotoxic activity against human glioblastoma (U-87MG) and prostate cancer (PC-3) cell lines. The most active compounds demonstrated a significant reduction in cell viability, indicating potential as anticancer agents .
Case Study 1: Synthesis of Anticancer Agents
A series of ureas and sulfamides were synthesized using this compound. The anticancer activity was tested using MTT assays, revealing variable cytotoxicity across different derivatives. Notably, certain compounds showed effective inhibition of cancer cell proliferation, suggesting their potential for further development as therapeutic agents .
Case Study 2: Neuroprotective Agents
In a recent study, this compound derivatives were evaluated for their role as selective inhibitors of NKCC1, a transporter implicated in neurodevelopmental disorders. The lead compound demonstrated efficacy in preclinical models, indicating a potential new avenue for treating conditions like Down syndrome and autism .
Comparison with Related Compounds
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| This compound | C₄H₁₁ClN₁O₂S | Hydrolyzes faster than its dimethyl derivative |
| N,N-Dimethylaminosulfonyl chloride | C₂H₆ClN₁O₂S | Similar structure but different functional groups |
| Benzylsulfamoyl chloride | C₇H₈ClN₁O₂S | More stable under hydrolysis conditions |
Safety and Toxicology
This compound is classified as a hazardous material due to its corrosive properties and potential health risks, including respiratory toxicity and carcinogenicity. Proper handling and safety protocols are essential when working with this compound to mitigate health risks .
Q & A
Q. What are the key safety considerations when handling diethylsulfamoyl chloride in laboratory settings?
- Methodological Answer : this compound is corrosive and moisture-sensitive. Use nitrile gloves, lab coats, and safety goggles in a fume hood. Avoid contact with skin or eyes; if exposure occurs, rinse immediately with water for 15 minutes (for eyes, use an eyewash station) . Store in a cool, dry place under inert gas (e.g., nitrogen) to prevent hydrolysis. Dispose of waste via approved hazardous waste protocols, as it may release toxic gases (e.g., HCl) upon decomposition .
Q. What analytical techniques are recommended for characterizing this compound's purity and structure?
- Methodological Answer :
- Purity : Use titration (e.g., argentometric titration for chloride content) or HPLC with a UV detector (λ = 210–230 nm) to quantify impurities.
- Structural Confirmation : Employ H/C NMR to verify the ethyl and sulfonamide groups. IR spectroscopy can confirm S=O (1150–1350 cm) and C-Cl (550–850 cm) stretches. Mass spectrometry (EI-MS) provides molecular weight validation (expected [M] at m/z 169.59) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when using this compound as a sulfonylation agent?
- Methodological Answer :
- Variable Control : Ensure anhydrous conditions (e.g., molecular sieves) and inert atmospheres to minimize hydrolysis.
- Kinetic Analysis : Compare reaction rates under varying temperatures (e.g., 0°C vs. room temperature) and solvents (polar aprotic vs. non-polar).
- Data Validation : Use triplicate experiments and statistical tools (e.g., ANOVA) to assess significance. Cross-check by repeating with alternative sulfonylation agents (e.g., tosyl chloride) to isolate reagent-specific effects .
Q. What methodological approaches are critical for studying the reaction kinetics of this compound with nucleophiles?
- Methodological Answer :
- Stopped-Flow Techniques : Monitor rapid reactions (e.g., with amines) in real time via UV-Vis spectroscopy.
- Quenching Methods : Halt reactions at intervals using ice baths or pH adjustment, followed by HPLC analysis.
- Computational Modeling : Apply DFT calculations to predict transition states and activation energies, correlating with experimental rate constants .
Q. How should researchers address contradictions in reported toxicity data for this compound derivatives?
- Methodological Answer :
- Source Evaluation : Prioritize peer-reviewed studies over non-validated databases. Cross-reference EC/LC values from OECD-compliant assays (e.g., Ames test for mutagenicity).
- Confounding Factors : Assess solvent effects (e.g., DMSO may enhance membrane permeability) and impurity profiles (e.g., residual HCl).
- Meta-Analysis : Pool data from multiple studies using standardized toxicity endpoints (e.g., LD) to identify trends .
Experimental Design & Data Analysis
Q. What strategies ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Protocol Optimization : Document exact stoichiometry, reaction time, and purification steps (e.g., column chromatography vs. recrystallization).
- Batch Consistency : Use high-purity starting materials (≥99%) and calibrate equipment (e.g., balances, pH meters).
- Data Reporting : Include full spectral data (NMR, IR) in supplementary materials and raw datasets in repositories like Zenodo .
Q. How can researchers mitigate interference from hydrolysis byproducts in this compound assays?
- Methodological Answer :
- Derivatization : Convert hydrolyzed products (e.g., diethylsulfamic acid) to stable esters for GC-MS analysis.
- Chromatographic Separation : Use reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve peaks.
- Blank Correction : Run control experiments without the nucleophile to quantify background hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
